tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate
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Overview
Description
“Tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate” belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The compound can be synthesized through a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code:1S/C11H18N4O2/c1-7-8(12)5-13-9(15-7)6-14-10(16)17-11(2,3)4/h5H,6,12H2,1-4H3,(H,14,16)
. Chemical Reactions Analysis
The compound is involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides .Physical and Chemical Properties Analysis
The compound has a molecular weight of 238.29 . It is a solid at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
Tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate serves as a critical intermediate in the synthesis of various biologically active compounds. For example, it has been instrumental in the development of omisertinib (AZD9291), a medication used in cancer treatment. The synthetic pathway to create this compound involves multiple steps, including acylation, nucleophilic substitution, and reduction, showcasing the compound's versatility in medicinal chemistry applications. The total yield of this synthesis process has been optimized to 81%, indicating a high efficiency in producing the desired product (Zhao et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7-8(12)5-13-9(15-7)6-14-10(16)17-11(2,3)4/h5H,6,12H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPPHWGSTRPHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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